An In-depth Technical Guide to 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is a bifunctional organic compound of significant interest to the medicinal chemistry and synthetic organic chemistry communities. As a member of the α-chloroketone family, its structure is characterized by a reactive chloroacetyl group attached to a pyridine ring. This unique combination of a potent electrophilic center and a heterocyclic aromatic system makes it a highly valuable intermediate for the construction of more complex molecular architectures. The pyridine moiety itself is a privileged scaffold in drug discovery, capable of acting as a hydrogen bond acceptor and participating in various biological interactions.[1] The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, facilitating its handling and use in subsequent synthetic transformations.
This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and key applications of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, offering field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
A summary of the fundamental physicochemical properties is presented below. These values are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 25260-36-0 | [2][3] |
| Molecular Formula | C₇H₇Cl₂NO | [2][4] |
| Molecular Weight | 192.04 g/mol | [2][4] |
| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | General chemical knowledge |
| Purity | Typically >95% | [5] |
| Solubility | Likely soluble in polar organic solvents and aqueous acids; insoluble in nonpolar organic solvents. | [6] |
Molecular Structure and Chemical Reactivity
The synthetic utility of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is a direct consequence of its molecular architecture. The structure contains several key reactive sites that can be selectively targeted.
The primary drivers of its reactivity are:
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The α-Chloro Group : The chlorine atom attached to the carbon adjacent to the carbonyl group is an excellent leaving group. This makes the α-carbon highly susceptible to nucleophilic substitution reactions . This is the most common transformation for this class of compounds, allowing for the introduction of a wide array of functional groups (amines, thiols, alcohols, etc.) to build molecular complexity.[7]
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The Electrophilic Carbonyl Group : The ketone's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. This site can be targeted in reactions such as reductions, condensations, and additions.
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The Pyridine Ring : The nitrogen atom in the pyridine ring is basic and, in this hydrochloride salt, is protonated. This influences the electron density of the aromatic ring, affecting its susceptibility to aromatic substitution reactions. The ring itself serves as a rigid scaffold for orienting substituents in three-dimensional space.
Synthesis and Purification
The primary route for synthesizing analogous aryl α-chloroketones is the Friedel-Crafts acylation.[6] For 2-Chloro-1-(4-pyridinyl)ethanone, a common conceptual pathway involves the reaction of a suitable pyridine precursor with chloroacetyl chloride, often catalyzed by a Lewis acid. However, the high reactivity of pyridine with Lewis acids requires careful selection of reagents and conditions. Alternative methods may involve the chlorination of a precursor like 1-(pyridin-4-yl)ethanone.
General Experimental Protocol: α-Chlorination of a Pyridyl Ketone
This protocol is a representative method for the synthesis of α-chloro ketones from their corresponding ketone precursors.
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Dissolution : Dissolve the starting material, 1-(pyridin-4-yl)ethanone, in a suitable solvent such as acetonitrile.
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Reagent Addition : Add a chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), to the solution. A catalyst like ammonium chloride may be used.[8]
-
Reaction : Heat the mixture (e.g., to 40°C) and stir for several hours (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
Workup : Upon completion, remove the solvent under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove inorganic byproducts.
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Purification : The organic phase is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified, typically by silica gel column chromatography, to yield the desired 2-chloro-1-(pyridin-4-yl)ethanone.
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Salt Formation : The hydrochloride salt can be formed by treating a solution of the free base with hydrochloric acid (e.g., HCl in ether or isopropanol).
Applications in Medicinal Chemistry and Drug Development
The primary value of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride lies in its role as a versatile intermediate for synthesizing biologically active molecules. Its reactive handles allow for its incorporation into a diverse range of scaffolds.
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Precursor for Heterocyclic Chemistry : The compound is an excellent starting point for constructing various nitrogen- and sulfur-containing heterocycles, such as thiazoles, imidazoles, and oxazoles. These ring systems are core components of many approved drugs. For instance, reaction with a thioamide can lead to the formation of a substituted aminothiazole ring, a common pharmacophore.
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Synthesis of Enzyme Inhibitors : The α-chloroketone moiety can act as a covalent warhead, forming an irreversible bond with nucleophilic residues (like cysteine or histidine) in the active site of an enzyme. This property is exploited in the design of targeted enzyme inhibitors.
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Building Block for Bioactive Scaffolds : It serves as an intermediate in the synthesis of compounds with potential therapeutic activities, such as antiplatelet agents.[9] The related compound 1-(2-chloropyridin-4-yl)ethanone is used to synthesize pyrimidine derivatives as hSMG-1 inhibitors for cancer treatment.[10] This highlights the utility of chloro-acetyl-pyridine structures in drug discovery programs.[11]
Anticipated Spectroscopic Profile
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¹H NMR : The spectrum would show characteristic signals for the pyridyl protons, typically in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing nature of the nitrogen and the protonated state. A singlet corresponding to the two protons of the chloromethylene (-CH₂Cl) group would be expected further upfield, likely in the δ 4.5-5.5 ppm range.
-
¹³C NMR : The spectrum would feature a signal for the carbonyl carbon around 190-200 ppm. Signals for the aromatic carbons of the pyridine ring would appear between 120-150 ppm. The carbon of the chloromethylene group would be observed in the 40-50 ppm region.
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Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the C=O (ketone) stretch would be prominent, typically in the range of 1690-1715 cm⁻¹. C-H stretching from the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-Cl stretch would be expected in the fingerprint region, typically 600-800 cm⁻¹.
Safety, Handling, and Storage
As an α-chloroketone and an irritant, proper safety protocols are mandatory when handling 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride.
-
Hazard Identification : The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] It may also be harmful if swallowed.[4]
-
Handling Precautions :
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[5][15]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][16]
-
Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[16]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15][16]
-
-
First Aid Measures :
-
In case of skin contact : Immediately wash with plenty of soap and water.[5]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][15]
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing.[5]
-
In all cases of exposure, seek medical advice if symptoms persist.[5]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][16] Store locked up.[5]
References
-
Yang, L., Liu, D.-K., Wei, Z.-Q., & Wang, M.-X. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3214. [Link]
-
ChemBK. (n.d.). 2-Chloro-1-(4-pyridinyl)ethanone Hydrochloride. Retrieved from [Link]
-
iChemical. (n.d.). 2-Chloro-1-(4-pyridinyl)ethanone Hydrochloride, CAS No. 25260-36-0. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4,6-dimethyl-2-pyridinyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Chloro-1-(4-pyridinyl)ethanone Hydrochloride, CAS No. 25260-36-0 - iChemical [ichemical.com]
- 4. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Ethanone, 2-chloro-1-(3-pyridinyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE(23794-15-2) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
